5,5'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)
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Overview
Description
5,5’-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central 1,3-phenylenebis(oxy) linkage connecting two isoindole-1,3(2H)-dione moieties, each substituted with a phenyl group. The presence of multiple aromatic rings and functional groups makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) typically involves the reaction of 1,3-phenylenebis(oxy) with 2-phenyl-1H-isoindole-1,3(2H)-dione under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5,5’-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic rings .
Scientific Research Applications
5,5’-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Mechanism of Action
The mechanism by which 5,5’-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,5’-[1,3-Phenylenebis(oxy)]bis(2-benzofuran-1,3-dione): This compound shares a similar structural framework but differs in the substitution pattern on the aromatic rings.
1,3-Isobenzofurandione, 5,5’-[1,3-phenylenebis(oxy)]bis-: Another structurally related compound with different functional groups.
Uniqueness
The uniqueness of 5,5’-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione) lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and physical properties. These properties make it valuable for various research and industrial applications .
Properties
CAS No. |
90334-97-7 |
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Molecular Formula |
C34H20N2O6 |
Molecular Weight |
552.5 g/mol |
IUPAC Name |
5-[3-(1,3-dioxo-2-phenylisoindol-5-yl)oxyphenoxy]-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C34H20N2O6/c37-31-27-16-14-25(19-29(27)33(39)35(31)21-8-3-1-4-9-21)41-23-12-7-13-24(18-23)42-26-15-17-28-30(20-26)34(40)36(32(28)38)22-10-5-2-6-11-22/h1-20H |
InChI Key |
NILHAQPRJXLDNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC(=CC=C4)OC5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=CC=C7 |
Origin of Product |
United States |
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